molecular formula C19H35ClO3 B8639418 Methyl 2-chloro-3-oxooctadecanoate CAS No. 104361-84-4

Methyl 2-chloro-3-oxooctadecanoate

Cat. No.: B8639418
CAS No.: 104361-84-4
M. Wt: 346.9 g/mol
InChI Key: RIIVBAZYSHEDLR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-oxooctadecanoate is a methyl ester derivative characterized by an 18-carbon chain with a chlorine substituent at the 2nd position and a ketone group at the 3rd position. This structural configuration imparts unique reactivity and physicochemical properties, making it a compound of interest in organic synthesis and material science.

Properties

CAS No.

104361-84-4

Molecular Formula

C19H35ClO3

Molecular Weight

346.9 g/mol

IUPAC Name

methyl 2-chloro-3-oxooctadecanoate

InChI

InChI=1S/C19H35ClO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21)18(20)19(22)23-2/h18H,3-16H2,1-2H3

InChI Key

RIIVBAZYSHEDLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Influence on Reactivity

The presence of both a chlorine atom and a ketone group distinguishes Methyl 2-chloro-3-oxooctadecanoate from simpler methyl esters. For example:

  • Methyl 12-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-3-oxododecanoate (): This compound shares the 3-oxo moiety but replaces the chlorine substituent with a polyether-azide chain. The azide group enhances its utility in click chemistry, whereas the chlorine in this compound may favor nucleophilic substitution reactions .
  • Methyl salicylate (): A smaller aromatic ester with a hydroxyl group. While it lacks the long aliphatic chain and halogen, its ketone-free structure results in lower electrophilicity compared to this compound .

Physicochemical Properties

Table 1 summarizes inferred properties of this compound based on analogous compounds:

Property This compound (Inferred) Methyl salicylate () Typical Long-Chain Methyl Esters ()
Molecular Weight (g/mol) ~350–370 152.15 250–400
Solubility Low in water; soluble in organic solvents Partially water-soluble Insoluble in water
Boiling Point (°C) >250 (estimated) 222 180–300
Reactivity High (Cl and ketone groups) Moderate (ester and hydroxyl) Low (simple esters)

The chlorine atom increases polarity and reactivity, while the ketone group may reduce thermal stability compared to non-oxo esters .

Analytical Challenges

  • Spectroscopy : The chlorine atom would produce distinct signals in NMR (e.g., $^{35}\text{Cl}$ coupling) and IR (C-Cl stretch at ~550–750 cm$^{-1}$).
  • Chromatography : High molecular weight and polarity may require specialized columns (e.g., reverse-phase HPLC) for separation .

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